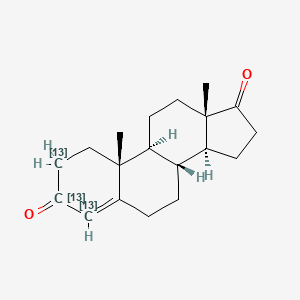

4-Androstene-3,17-Dione (2,3,4-13C3)

Description

Significance of Stable Isotope Labeling in Steroid Metabolism Investigations

The study of steroid metabolism is fundamental to understanding numerous physiological and pathological states. nih.gov Stable isotope labeling has become an indispensable technique in this field, offering precision and reliability that surpasses older methods. metsol.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in human studies. metsol.comed.ac.uk Their application is central to the isotope dilution method, particularly when coupled with mass spectrometry (MS). sigmaaldrich.com

Historically, clinical laboratories relied heavily on immunoassays for steroid measurement. nih.gov However, these methods often lack specificity due to cross-reactivity with structurally similar steroids and interference from the sample matrix, especially at low concentrations. nih.govmdpi.com The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with stable isotope-labeled internal standards has largely overcome these limitations. nih.govmdpi.comuniroma1.it This approach, known as isotope dilution mass spectrometry (ID-MS), is now considered a gold standard for its high sensitivity and specificity. nih.govmdpi.com

The core principle of isotope dilution involves adding a known quantity of a stable isotope-labeled version of the analyte (the compound being measured) to a sample. ed.ac.uksigmaaldrich.com This "internal standard" is chemically identical to the endogenous, unlabeled analyte and behaves similarly during sample extraction, purification, and ionization in the mass spectrometer. nih.govirisotope.com Because the labeled standard has a different mass, the mass spectrometer can distinguish it from the unlabeled compound. irisotope.comyoutube.com By measuring the ratio of the natural to the labeled compound, researchers can accurately calculate the concentration of the endogenous steroid, correcting for any sample loss or matrix effects during the analytical process. nih.govnih.gov

This methodology allows for the simultaneous, rapid, and reliable measurement of a wide panel of steroids from a single, small biological sample, such as serum or urine. nih.govnih.gov Such comprehensive steroid profiling is a powerful tool for investigating endocrine disorders, tracking metabolic pathways, and understanding the nuances of steroid biosynthesis and catabolism in vivo. mdpi.comnih.govuni-muenchen.denih.gov

Role of Unlabeled 4-Androstene-3,17-Dione as a Key Steroidogenic Intermediate

4-Androstene-3,17-dione, also known as androstenedione (B190577), is a naturally occurring steroid hormone that occupies a pivotal position in the biosynthesis of sex hormones. mdpi.comwikipedia.org It is classified as a weak androgen and is produced in the adrenal glands and the gonads (testes and ovaries). mdpi.comnih.govrupahealth.com Androstenedione serves as the direct precursor for the production of both androgens and estrogens, placing it at a critical crossroads in the steroidogenic pathway. wikipedia.org

The biosynthesis of androstenedione can occur via two main pathways. wikipedia.org The primary route involves the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA), which is then converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase. wikipedia.org Alternatively, it can be synthesized from 17α-hydroxyprogesterone. wikipedia.org

Once formed, androstenedione is a substrate for two key enzymatic reactions:

Conversion to Testosterone (B1683101): The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) reduces the 17-keto group of androstenedione to a hydroxyl group, forming testosterone. mdpi.comwikipedia.orgmdpi.com This conversion is a major source of testosterone. oup.com

Conversion to Estrone (B1671321): The aromatase enzyme complex converts androstenedione to estrone, an estrogen. mdpi.comwikipedia.orgthieme-connect.com In postmenopausal women, this peripheral conversion in tissues like adipose tissue becomes the primary source of estrogen. thieme-connect.com

Because of its central role, measuring androstenedione levels is important in the clinical evaluation of various endocrine disorders, including polycystic ovary syndrome (PCOS) and adrenal dysfunction. rupahealth.com The study of its conversion rates to other hormones provides critical insights into enzyme activity and hormonal balance. nih.govoup.com

| Metabolite | Enzyme | Resulting Hormone Class | Significance |

|---|---|---|---|

| Testosterone | 17β-hydroxysteroid dehydrogenase | Androgen | Major pathway for testosterone biosynthesis. wikipedia.orgmdpi.com |

| Estrone | Aromatase | Estrogen | Key pathway for estrogen biosynthesis, especially in peripheral tissues. wikipedia.orgthieme-connect.com |

| 5α-Androstanedione | 5α-reductase | Androgen Intermediate | Intermediate in the synthesis of other androgens like androsterone. wikipedia.org |

Overview of 4-Androstene-3,17-Dione (2,3,4-13C3) as a Research Tool

4-Androstene-3,17-dione (2,3,4-13C3) is a synthetically produced version of androstenedione where three carbon atoms at positions 2, 3, and 4 of the steroid's A-ring have been replaced with the stable isotope carbon-13 (¹³C). nih.govsigmaaldrich.comresearchgate.net This labeling gives the molecule a mass that is three units higher (M+3) than its unlabeled counterpart. sigmaaldrich.com

The primary application of this labeled compound is as an internal standard for quantitative analysis using isotope dilution mass spectrometry. sigmaaldrich.comcerilliant.com When researchers need to measure the precise concentration of endogenous 4-androstene-3,17-dione in a biological sample (e.g., blood serum, plasma, or urine), they add a known amount of 4-Androstene-3,17-dione (2,3,4-13C3) at the beginning of the sample preparation process. nih.govnih.gov The use of a ¹³C-labeled standard is often preferred over deuterium-labeled standards because the carbon-carbon bonds are less susceptible to isotopic exchange during sample processing, ensuring the mass shift remains stable and reliable. sigmaaldrich.com

This stable isotope-labeled standard is crucial for developing robust and accurate clinical diagnostic methods and for research in endocrinology, metabolomics, and sports testing. sigmaaldrich.comcerilliant.comisotope.com Its use allows for the high-throughput, sensitive, and specific quantification of androstenedione, contributing to a better understanding of steroid-related disorders. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26O2 |

|---|---|

Molecular Weight |

289.39 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1/i7+1,11+1,13+1 |

InChI Key |

AEMFNILZOJDQLW-FZIFMXJCSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=[13CH][13C](=O)[13CH2]C[C@]34C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of 4 Androstene 3,17 Dione 2,3,4 13c3

Strategies for Carbon-13 Isotopic Enrichment

The introduction of stable isotopes like carbon-13 into a steroid framework is a fundamental process for creating internal standards used in quantitative analysis and metabolic studies. isotope.comnih.gov The primary strategies for producing ¹³C-labeled steroid hormones can be broadly categorized into total synthesis and partial synthesis (hemisynthesis). nih.gov

A prevalent and efficient method for labeling steroids such as androstenedione (B190577) involves a partial synthesis where a portion of the steroid nucleus is strategically replaced with a ¹³C-labeled synthon. nih.gov A key example of this approach involves the reconstruction of the steroid's A-ring. In one documented pathway, the synthesis of a related compound, 2,3,4-¹³C₃-1,4-androstadien-3,17-dione, was achieved by building the A-ring using a Wittig reaction with a specifically designed ¹³C₃-labeled synthon, 1-triphenylphosphoranylidene-¹³C₃-2-propanone. nih.gov This is followed by an intramolecular condensation to form the final ring structure. nih.gov This method allows for the precise placement of three carbon-13 atoms at the C-2, C-3, and C-4 positions of the steroid's A-ring.

The rationale for such isotopic labeling is rooted in the need to differentiate synthetic steroids from their endogenous counterparts, particularly in fields like anti-doping analysis. nih.govthermofisher.com Natural biological and chemical processes result in slight variations in the natural abundance of ¹³C, an effect known as isotopic fractionation. thermofisher.com By creating steroids with a distinct and known ¹³C enrichment, analysts can use techniques like isotope ratio mass spectrometry to detect the presence of exogenous hormones. nih.govthermofisher.com

Multi-Step Chemical Synthesis and Reaction Pathways

The synthesis of 4-Androstene-3,17-dione (2,3,4-¹³C₃) is a complex process that often begins with readily available sterol precursors and involves multiple transformation steps to build the final isotopically labeled molecule.

The foundational androstane (B1237026) skeleton is frequently derived from natural sources like phytosterols (B1254722) through microbial biotransformation. mdpi.comnih.govgoogle.com This industrial process is a cost-effective and reliable method for producing key steroid intermediates. nih.gov For instance, microorganisms from species such as Mycobacterium are used to ferment sterols like α-sitosterol, cleaving the side-chain to yield 4-androstene-3,17-dione (AD), the unlabeled parent compound. mdpi.comgoogle.com

Once the basic steroid structure is obtained, a series of chemical reactions are employed to introduce the isotopic label. One reported hemisynthesis involves a six-step sequence starting from unlabeled 4-androstene-3,17-dione to generate a key keto-aldehyde intermediate. nih.gov This intermediate is crucial for the subsequent reconstruction of the A-ring with the desired carbon-13 atoms. nih.gov

The labeled compound 4-Androstene-3,17-dione (2,3,4-¹³C₃) or its immediate precursors are valuable intermediates for synthesizing other ¹³C-labeled steroids. nih.gov Research has demonstrated the use of a ¹³C₃-labeled intermediate to synthesize 2,3,4-¹³C₃-1,4-androstadien-3,17-dione. nih.gov This process involves reconstructing the A-ring through a Wittig reaction followed by an intramolecular condensation sequence. nih.gov The resulting product is described as a key precursor for the synthesis of a broader range of ¹³C₃-labeled androstanes and estranes. nih.gov

This utility stems from the central role of 4-androstene-3,17-dione in steroid metabolism, where it serves as a direct precursor to testosterone (B1683101) and estrone (B1671321). mdpi.comwikipedia.org The enzymatic reduction of the C17-keto group of 4-androstene-3,17-dione by 17β-hydroxysteroid dehydrogenase (17β-HSD) yields testosterone. mdpi.com Therefore, the labeled version, 4-Androstene-3,17-dione (2,3,4-¹³C₃), can be used as a starting material to produce ¹³C-labeled testosterone and other related androgenic and estrogenic steroids for research and clinical applications.

Spectroscopic Characterization of Isotopic Incorporation

Confirming the successful incorporation of carbon-13 isotopes and verifying the structure of the final product requires sophisticated spectroscopic techniques. Mass spectrometry (MS) is the principal method for this characterization. sigmaaldrich.comsigmaaldrich.com

For 4-Androstene-3,17-dione (2,3,4-¹³C₃), the incorporation of three ¹³C atoms results in a predictable mass shift of M+3 compared to its unlabeled counterpart. sigmaaldrich.com High-resolution mass spectrometry provides an accurate mass measurement to confirm the elemental composition.

Further structural confirmation and isotopic placement are achieved using tandem mass spectrometry (MS/MS) and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS). nih.govacs.org

Tandem MS (MS/MS): This technique involves the fragmentation of the parent ion. The resulting fragmentation patterns for the labeled compound will differ from the unlabeled version, allowing for the confirmation of the label's location within the molecule. acs.org The use of isotopically labeled standards is a validated method for understanding these fragmentation pathways. acs.org

GC-IRMS: This is the definitive technique for measuring the precise ¹³C/¹²C ratio. nih.govthermofisher.com It offers high-precision isotope ratio measurements, which are essential for verifying the level of isotopic enrichment and for the compound's ultimate use in isotope dilution studies. nih.govresearchgate.net

The table below summarizes the analytical methods used for characterization.

| Analytical Technique | Purpose | Expected Result for 4-Androstene-3,17-dione (2,3,4-¹³C₃) |

| Mass Spectrometry (MS) | Determines molecular weight and confirms mass shift. | A molecular ion peak corresponding to the labeled mass (M+3). sigmaaldrich.com |

| Tandem MS (MS/MS) | Elucidates molecular structure and confirms label position. | Specific fragmentation patterns indicative of ¹³C in the A-ring. acs.org |

| GC-IRMS | Measures precise isotope ratio for enrichment verification. | A ¹³C/¹²C ratio consistent with the specified isotopic purity. nih.govthermofisher.com |

Assessment of Isotopic Purity and Chemical Purity

For its application as an analytical standard, both the isotopic and chemical purity of 4-Androstene-3,17-dione (2,3,4-¹³C₃) must be rigorously assessed and quantified.

Commercial sources report high purity levels for this compound. The chemical purity is typically specified as 98% or greater, while the isotopic purity is stated to be around 98 atom % ¹³C. isotope.comisotope.comsigmaaldrich.comeurisotop.com

The assessment of these two distinct purity parameters relies on different analytical methods:

Chemical Purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining chemical purity. nih.govmdpi.com These techniques separate the target compound from any impurities, such as starting materials or by-products from the synthesis. The purity is calculated based on the relative peak area of the compound of interest.

Isotopic Purity: Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is the primary technique for assessing isotopic purity. thermofisher.com This method provides a precise measurement of the ratio of ¹³C to ¹²C, which is used to calculate the atom percent enrichment of carbon-13 in the molecule. nih.gov High-precision measurements require excellent chromatographic separation to prevent interference from co-eluting compounds. nih.govresearchgate.net

The table below details the key properties of the labeled compound.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆*¹³C₃H₂₆O₂ | isotope.comisotope.com |

| Molecular Weight | 289.39 g/mol | isotope.comnih.gov |

| CAS Number (Labeled) | 327048-86-2 | isotope.comisotope.comsigmaaldrich.comnih.gov |

| CAS Number (Unlabeled) | 63-05-8 | isotope.comisotope.com |

| Chemical Purity | ≥98% | isotope.comisotope.comsigmaaldrich.comeurisotop.com |

| Isotopic Purity | 98 atom % ¹³C | sigmaaldrich.com |

Elucidation of Biochemical Pathways Utilizing 4 Androstene 3,17 Dione 2,3,4 13c3 As a Tracer

Tracing Androgen and Estrogen Biosynthesis Pathways

4-Androstene-3,17-dione (often abbreviated as A4 or AD) is a central precursor in the synthesis of key sex hormones. bio-rad.comwikipedia.org It can be synthesized from dehydroepiandrosterone (B1670201) (DHEA) or 17α-hydroxyprogesterone. wikipedia.org The use of its 13C-labeled form allows researchers to follow its metabolic fate into various downstream hormones.

Conversion to Testosterone (B1683101) via 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Activity

A primary metabolic route for 4-androstene-3,17-dione is its conversion to testosterone, a reaction catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). wikipedia.orgmdpi.com This enzyme reduces the 17-keto group of 4-androstene-3,17-dione to a 17β-hydroxyl group, yielding testosterone. bio-rad.commdpi.com Several isoforms of 17β-HSD are involved in this conversion. bio-rad.com Studies have shown that this conversion is a key step in androgen biosynthesis. mdpi.com For instance, research in hypogonadal men has demonstrated that administration of high doses of 4-androstenedione leads to significant increases in serum testosterone levels, indicating its role as a direct precursor. nih.gov

The enzymatic reduction of 4-androstene-3,17-dione to testosterone is a well-established pathway. mdpi.com Various ketoreductases and dehydrogenases, including those from microbial sources, have been shown to efficiently catalyze this reaction. mdpi.com

Aromatization to Estrone (B1671321) in Steroidogenic Tissues

Another critical pathway for 4-androstene-3,17-dione is its aromatization to estrone, a reaction mediated by the enzyme aromatase (CYP19A1). wikipedia.orgbio-rad.com This process involves a three-step aromatization of the A-ring of the steroid. bio-rad.com The use of labeled androstenedione (B190577) has been instrumental in studying the activity of aromatase and the effects of its inhibitors. nih.gov Research has shown that in various tissues, including the placenta and adipose tissue, 4-androstene-3,17-dione is a significant substrate for estrogen production. wikipedia.orgnih.govresearchgate.net

Studies utilizing labeled androstenedione have helped to quantify the rates of peripheral aromatization and to assess the efficacy of aromatase inhibitors in reducing estrogen production. nih.gov For example, infusions of labeled androstenedione in monkeys demonstrated a significant reduction in aromatization rates when treated with aromatase inhibitors. nih.gov

Investigation of Alternative Steroid Metabolic Routes

Beyond the classical pathways to testosterone and estrone, 4-androstene-3,17-dione is also a substrate in alternative steroidogenic routes.

The 5α-Dione Pathway in Androgen Metabolism

Recent research has highlighted the importance of the 5α-dione pathway, particularly in the context of castration-resistant prostate cancer (CRPC). nih.govnih.gov In this pathway, 4-androstene-3,17-dione is first 5α-reduced to 5α-androstanedione by the enzyme steroid 5α-reductase (SRD5A). nih.gov Subsequently, 5α-androstanedione is converted to the potent androgen dihydrotestosterone (B1667394) (DHT). nih.govnih.gov This pathway bypasses the traditional route that proceeds via testosterone. nih.govnih.gov

Studies have indicated that in CRPC, the conversion of 4-androstene-3,17-dione to 5α-androstanedione is the preferred route for DHT synthesis. nih.gov This has significant implications for understanding and treating prostate cancer.

Role in Backdoor Steroidogenesis Pathways

The "backdoor" pathway represents an alternative route to the synthesis of potent androgens like DHT, which bypasses testosterone and androstenedione. While 4-androstene-3,17-dione is a key intermediate in the "front door" or classical androgen synthesis pathway, understanding its metabolism is crucial for differentiating between these routes. bio-rad.comwikipedia.org The use of labeled precursors like 13C-testosterone has been employed to trace the formation of downstream metabolites like androstanediol, providing insights into the relative contributions of different pathways. nih.gov Inhibition of peripheral aromatization using specific inhibitors has been studied using labeled androstenedione to track its conversion and the effects on various metabolic products. nih.gov

Enzymatic Biotransformations of 4-Androstene-3,17-Dione (2,3,4-13C3) in Model Systems

Microbial systems provide a valuable model for studying the biotransformation of steroids like 4-androstene-3,17-dione. Various fungi have been shown to metabolize this compound through hydroxylation, reduction, and other modifications. nih.govresearchgate.net These biotransformations can produce a range of metabolites, some of which may have biological activity or serve as important intermediates for the synthesis of other steroids. researchgate.netnih.gov For example, fermentation of 4-androstene-3,17-dione with the fungus Curvularia lunata has been shown to yield several oxidative and reductive metabolites. nih.gov Similarly, other fungi like Aspergillus and Mucor species can hydroxylate or reduce 4-androstene-3,17-dione at various positions. researchgate.net

These microbial transformation studies, which can be enhanced by using labeled substrates like 4-Androstene-3,17-dione (2,3,4-13C3), offer insights into potential metabolic pathways and can lead to the production of novel steroid derivatives.

Table of Research Findings on 4-Androstene-3,17-dione Metabolism

| Pathway | Enzyme | Product | Significance | Key Findings |

|---|---|---|---|---|

| Androgen Biosynthesis | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Testosterone | Major pathway for testosterone production. wikipedia.orgmdpi.com | Conversion of 4-androstenedione is a key source of testosterone. nih.gov |

| Estrogen Biosynthesis | Aromatase (CYP19A1) | Estrone | Primary pathway for estrogen production in various tissues. wikipedia.orgbio-rad.com | Inhibitors of this enzyme effectively reduce estrogen levels. nih.gov |

| 5α-Dione Pathway | Steroid 5α-reductase (SRD5A) | 5α-Androstanedione | Alternative route to DHT, especially in CRPC. nih.govnih.gov | This pathway bypasses testosterone in the synthesis of DHT. nih.gov |

| Microbial Biotransformation | Various fungal enzymes | Hydroxylated and reduced metabolites | Model for steroid metabolism and production of novel compounds. nih.govresearchgate.net | Fungi can produce a diverse array of metabolites from 4-androstenedione. researchgate.net |

Reductive Metabolism by Aldo-Keto Reductases (AKRs)

The aldo-keto reductase (AKR) superfamily of NAD(P)(H)-dependent oxidoreductases plays a central role in the reductive metabolism of 4-Androstene-3,17-dione. oup.comunmc.edu These cytosolic enzymes are pivotal in regulating the activity of steroid hormones at the pre-receptor level. oup.com Within this family, specific isoforms exhibit distinct substrate preferences and are key to the conversion of 4-Androstene-3,17-dione into active and inactive androgens.

AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD), is the primary enzyme responsible for the reduction of the 17-keto group of 4-Androstene-3,17-dione to produce testosterone. oup.comnih.govnih.gov Studies using radiolabeled 4-Androstene-3,17-dione in cells engineered to express specific AKR isoforms confirmed that AKR1C3 is the only isoform that produces significant amounts of testosterone. oup.com The catalytic efficiency of AKR1C3 for this reaction is notably high, establishing it as a favored 17-ketosteroid reductase. oup.com This conversion is a critical step in local androgen synthesis within tissues like the prostate. nih.gov

Table 1: Key Human Aldo-Keto Reductase (AKR) Isoforms in Steroid Metabolism

| Enzyme | Primary Function | Role in 4-Androstene-3,17-dione Metabolism |

| AKR1C3 | 17-Ketosteroid Reductase | Converts 4-Androstene-3,17-dione to Testosterone. nih.govnih.gov |

| AKR1C2 | 3-Ketosteroid Reductase | Primarily inactivates 5α-dihydrotestosterone (DHT). oup.comnih.gov |

| AKR1C1 | 20-Ketosteroid Reductase | Primarily inactivates progesterone. oup.comnih.gov |

Oxidative and Hydroxylative Transformations

In addition to reduction, 4-Androstene-3,17-dione undergoes significant oxidative and hydroxylative transformations. These reactions, often mediated by microbial systems or cytochrome P450 enzymes, lead to a diverse array of metabolites. Microbial biotransformation studies have shown that various fungal species can introduce hydroxyl groups at multiple positions on the steroid nucleus. For instance, fermentation with Aspergillus and Fusarium species can yield metabolites such as 7β-hydroxy-AD, 11α-hydroxy-AD, and 14α-hydroxy-AD. nih.gov Similarly, Curvularia lunata produces 11α-hydroxyandrost-4-ene-3,17-dione and 11α,17β-dihydroxyandrost-4-en-3-one. researchgate.net

Oxidative transformations primarily involve dehydrogenation, leading to the formation of new double bonds. A key example is the microbial conversion of 4-Androstene-3,17-dione (AD) to Androsta-1,4-diene-3,17-dione (B159171) (ADD), a valuable intermediate in steroid synthesis. nih.govspringernature.com Fungal cultures have also been shown to produce androsta-1,4-diene-3,17-dione from 4-androstene-3,17-dione. researchgate.net Furthermore, studies on the related compound 4-hydroxyandrostenedione have identified oxidation products such as 4-hydroxyandrosta-4,6-diene-3,17-dione and 4-hydroxyandrosta-1,4-diene-3,17-dione, indicating that such desaturation reactions are a common metabolic route. nih.gov

Studies in Isolated Biological Systems and Cell Culture Models

The use of 4-Androstene-3,17-dione (2,3,4-¹³C₃) is particularly valuable in controlled in vitro settings, where metabolic pathways can be dissected with high precision.

In Vitro Metabolism in Subcellular Fractions (e.g., Microsomes, Cytosol, Mitochondria)

Studies using subcellular fractions have been instrumental in localizing the enzymatic activities responsible for 4-Androstene-3,17-dione metabolism. The reductive conversion to testosterone by AKR enzymes occurs in the cytosol, as these are cytosolic proteins. oup.comunmc.edu

The endoplasmic reticulum and mitochondria are also key sites for steroidogenesis. Enzymes such as 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2) and cytochrome P450c17 (CYP17A1), which are involved in the synthesis of androstenedione from pregnenolone, are located in these organelles. unibe.ch Research on H295R adrenal cells has demonstrated that mitochondrial function is tightly coupled to androgen biosynthesis. unibe.ch Inhibition of the mitochondrial electron transport chain led to an accumulation of androstenedione and testosterone, highlighting the critical role of mitochondrial energy metabolism in regulating the flux through the steroidogenic pathway. unibe.ch The general methodology for such studies involves incubating the labeled steroid with fractions like microsomes or cytosol (often combined in an S9 fraction) and analyzing the resulting metabolites by mass spectrometry. mdpi.com

Investigations in Primary Tissue Cultures (e.g., Prostatectomy Tissues, Ovarian Tissues, Adipose Tissue)

Primary tissue cultures provide a model system that closely mimics the in vivo environment. The metabolism of labeled 4-Androstene-3,17-dione has been investigated in various human and animal tissues. Early studies using radiolabeled androstenedione demonstrated its uptake and metabolism in rat ventral prostate tissue. nih.gov In human prostate tissue, 4-Androstene-3,17-dione is an important intermediate in the intracrine production of testosterone from dehydroepiandrosterone (DHEA). nih.gov

In ovarian tissues, a cooperative mechanism exists where theca cells produce androstenedione, which is then transferred to granulosa cells to be aromatized into estrogens. wikipedia.org Cultured human fibroblasts have also been used as a model to study the enzymatic conversion of androstenedione and the effects of inhibitors on this process. johnshopkins.edu Studies on homogenates of rat and human submaxillary glands have detailed a predominantly reductive metabolic profile, converting 4-androstene-3,17-dione into testosterone, androsterone, and 5α-androstane-3α,17β-diol. nih.govcapes.gov.br

Analysis in Engineered Cellular Models (e.g., Microbial Biotransformation, Specific Enzyme Expression Systems)

Engineered cellular models offer a powerful platform for studying the function of specific enzymes and for producing valuable steroid metabolites. Microbial biotransformation is widely used for this purpose. Various species of fungi and bacteria can transform 4-Androstene-3,17-dione into a range of hydroxylated and dehydrogenated products. nih.govnih.gov

Specific enzyme expression systems allow for detailed characterization of metabolic pathways. For example, genes for 17β-HSD from bacteria and fungi have been cloned into host organisms like Mycobacterium smegmatis and Pichia pastoris to efficiently produce testosterone from 4-androstene-3,17-dione. mdpi.com In another approach, a specific ketoreductase (KR-2), expressed in E. coli, was shown to stereoselectively reduce 4-androstene-3,17-dione to testosterone with high efficiency. mdpi.com Furthermore, cell lines transfected to overexpress individual AKR isoforms have been used to precisely define their specific roles in steroid reduction. nih.gov

Table 2: Examples of Metabolites from Microbial Biotransformation of 4-Androstene-3,17-dione

| Microbial Species | Metabolite(s) Produced | Reference |

| Aspergillus sp. PTCC 5266 | 11α-hydroxy-AD | nih.gov |

| Aspergillus nidulans | 11α-hydroxy-AD, 7β-hydroxy-AD | nih.gov |

| Fusarium oxysporum | 14α-hydroxy-AD, Testosterone | nih.gov |

| Curvularia lunata | Androsta-1,4-diene-3,17-dione, 11α-hydroxyandrost-4-ene-3,17-dione | researchgate.net |

| Arthrobacter simplex | Androsta-1,4-diene-3,17-dione (ADD) | nih.gov |

Comparative Steroid Metabolism Research Across Diverse Organisms

The metabolic fate of 4-Androstene-3,17-dione varies significantly across different species, reflecting the evolutionary divergence of steroid-metabolizing enzymes. In humans, oral administration leads to a rapid increase in urinary testosterone, androsterone, and etiocholanolone. nih.gov However, a distinct metabolic profile is observed in East Asian men, who show little to no increase in urinary testosterone levels after administration, indicating significant inter-ethnic differences in metabolism. nih.gov

In animals, different pathways can predominate. For example, in cattle, 4-androstene-3,17-dione is metabolized to oestradiol-17α and epitestosterone, whereas in sheep, it is converted to its 17-epimer. wikipedia.org Studies in rats have shown that submaxillary gland homogenates convert 4-androstene-3,17-dione primarily to androsterone. nih.gov

As previously mentioned, microorganisms like fungi and bacteria display a vast and diverse metabolic capability, often performing hydroxylations and dehydrogenations that are less common in mammals. nih.govresearchgate.netmdpi.com This metabolic diversity makes them valuable tools for the industrial production of novel steroid derivatives. nih.govspringernature.com

Table 3: Comparative Metabolism of 4-Androstene-3,17-dione

| Organism/Group | Primary Metabolites | Reference |

| Humans (Caucasian) | Testosterone, Androsterone, Etiocholanolone | nih.gov |

| Humans (East Asian) | Androsterone, Etiocholanolone (Testosterone levels unaffected) | nih.gov |

| Cattle | Oestradiol-17α, Epitestosterone | wikipedia.org |

| Sheep | 17-epimer of Androstenedione | wikipedia.org |

| Rat (Submaxillary Gland) | Androsterone, Testosterone | nih.gov |

| Fungi (e.g., Fusarium) | 14α-hydroxy-AD, Testosterone | nih.gov |

Steroidogenesis in Animal Tissue Homogenates (e.g., Rat Submaxillary Gland)

The submaxillary (submandibular) glands in rodents are known sites of steroid metabolism. Tracer studies using labeled 4-androstene-3,17-dione have been instrumental in defining the specific enzymatic activities within this tissue. When tritiated 4-androstene-3,17-dione was incubated with submaxillary gland homogenates from rats, the metabolism was found to be predominantly reductive.

Research demonstrated that both male and female rat submaxillary tissue converted 4-androstene-3,17-dione into a series of metabolites. The primary product identified was androsterone. In addition to this major metabolite, several other steroids were formed in lesser amounts, indicating the presence of multiple active enzymes, including reductases and hydroxysteroid dehydrogenases. These findings highlight a complex, localized system for androgen processing within the gland.

The table below summarizes the key metabolites identified from the incubation of labeled 4-androstene-3,17-dione with rat submaxillary gland homogenates.

| Precursor (Tracer) | Tissue | Key Metabolites Identified |

| 4-Androstene-3,17-dione | Rat Submaxillary Gland Homogenate | Androsterone (major metabolite) |

| Testosterone | ||

| 17β-hydroxy-5α-androstan-3-one | ||

| 5α-androstane-3,17-dione | ||

| 5α-androstane-3α,17β-diol | ||

| 4-androstene-3α,17β-diol | ||

| Data derived from studies on rat submaxillary gland homogenates. |

Tracer Applications in Invertebrate Steroid Metabolism (e.g., Marine Bivalves)

The capacity for steroid metabolism is not limited to vertebrates. Invertebrates, including marine bivalves, possess the enzymatic machinery to synthesize and transform steroids, although the physiological roles of these compounds are not as fully understood. Tracer studies are crucial for mapping these pathways. In the blue mussel, Mytilus edulis, studies have shown the ability to metabolize key vertebrate steroids. For instance, testosterone is readily metabolized to its 5α-reduced forms. frontiersin.org

Given that 4-androstene-3,17-dione is a direct precursor to testosterone, its metabolic fate in bivalves is of significant interest. Research on various mollusks indicates that they can metabolize androgens. Studies on the mussel Mytilus edulis have identified the presence of key enzymes like P450-aromatase, which converts androgens to estrogens, and sulfotransferases, which conjugate steroids for excretion. nih.gov When exposed to androgens, mussels can form esterified and sulfated conjugates, which appears to be a mechanism for maintaining homeostasis. frontiersin.orgnih.gov

The metabolic pathways elucidated in marine bivalves suggest that if 4-androstene-3,17-dione (2,3,4-13C3) were used as a tracer, it would likely be converted to testosterone and subsequently to various reduced and conjugated metabolites. The general metabolic capabilities identified in Mytilus edulis are outlined below.

| Metabolic Process | Enzyme/Pathway | Potential Metabolites from Androgen Precursors |

| Reduction | 5α-reductase | 5α-reduced androgens (e.g., 5α-dihydrotestosterone) |

| Aromatization | P450 Aromatase | Estrogens (e.g., Estradiol) |

| Conjugation | Sulfotransferase | Sulfated steroids |

| Conjugation | Acyltransferase | Fatty acid esterified steroids |

| This table represents the known metabolic capabilities in marine bivalves like Mytilus edulis that would act on androgens derived from 4-androstene-3,17-dione. |

Steroid Metabolism in Environmental Contexts and Microbial Systems

Microorganisms play a critical role in the global cycling of steroids and are widely exploited for the industrial production of pharmaceutical steroid intermediates. The use of tracers like 4-androstene-3,17-dione (2,3,4-13C3) is fundamental to understanding and optimizing these biotransformations.

In environmental contexts, such as the mammalian gut, specific bacteria can significantly alter host steroid profiles. For example, Clostridium scindens, a keystone species in the human gut, possesses steroid-17,20-desmolase activity, enabling it to convert glucocorticoids into androgens. nih.govmdpi.comoup.com This highlights a crucial interaction between the host endocrine system and its microbiome.

In industrial biotechnology, microbial fermentation is the primary method for producing valuable steroid precursors. Strains of Mycolicibacterium, for instance, are used to convert phytosterols (B1254722) into 4-androstene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (ADD). nih.govresearchgate.netnih.govnih.govmdpi.com Furthermore, various microbial species can carry out specific, high-yield transformations of 4-androstene-3,17-dione itself. Fungi such as Penicillium vinaceum can convert it to testololactone (B45059) via Baeyer-Villiger oxidation. nih.gov Other bacteria are used to produce testosterone from 4-androstene-3,17-dione through the action of 17β-hydroxysteroid dehydrogenase (17β-HSD).

The following table summarizes selected microbial transformations of 4-androstene-3,17-dione.

| Microorganism | Metabolic Pathway/Enzyme | Major Product(s) | Context |

| Mycolicibacterium neoaurum | Side-chain degradation of phytosterols | 4-Androstene-3,17-dione (AD) | Industrial Fermentation |

| Penicillium vinaceum | Baeyer-Villiger monooxygenase (BVMO) | Testololactone | Fungal Biotransformation |

| Comamonas testosteroni | 17β-hydroxysteroid dehydrogenase (17β-HSD) | Testosterone | Bacterial Biotransformation |

| Cochliobolus lunatus | 17β-hydroxysteroid dehydrogenase (17β-HSD) | Testosterone | Fungal Biotransformation |

| Clostridium scindens | Steroid metabolism pathways | Androgens (from other steroid precursors) | Gut Microbiome |

| This table provides examples of how different microorganisms metabolize 4-androstene-3,17-dione or are involved in its production/transformation. |

Advanced Analytical Methodologies Employing 4 Androstene 3,17 Dione 2,3,4 13c3

Mass Spectrometry (MS) Applications in Quantitative Steroid Analysis

Mass spectrometry has become the gold standard for steroid hormone analysis due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity. tandfonline.comnih.gov The use of 4-Androstene-3,17-dione (2,3,4-13C3) is integral to many of these advanced MS-based methods. lcms.czisotope.combiorxiv.org

Utility as a Stable Labeled Internal Standard (SILIS)

4-Androstene-3,17-dione (2,3,4-13C3) serves as an ideal Stable Isotope-Labeled Internal Standard (SILIS) for the quantification of its unlabeled counterpart, 4-androstenedione (A4). lcms.czbiorxiv.org As a SILIS, it is chemically identical to the analyte of interest but has a different mass due to the incorporation of three heavy carbon-13 isotopes. isotope.comresearchgate.net This mass difference of +3 Da allows the mass spectrometer to distinguish between the analyte and the internal standard. researchgate.net

The primary advantage of using a SILIS like 4-Androstene-3,17-dione (2,3,4-13C3) is its ability to compensate for variations that can occur during sample preparation and analysis. Because the SILIS has nearly identical physicochemical properties to the analyte, it experiences similar extraction efficiencies, derivatization yields, and ionization suppression or enhancement effects in the mass spectrometer. lcms.cz By adding a known amount of the SILIS to the sample at the beginning of the workflow, any losses or variations affecting the native analyte will also affect the SILIS to the same extent. This allows for a more accurate and precise quantification based on the ratio of the analyte signal to the internal standard signal.

The use of ¹³C labeling, as in 4-Androstene-3,17-dione (2,3,4-13C3), is often preferred over deuterium (B1214612) (²H) labeling. This is because the carbon-carbon bonds are less prone to isotopic exchange during sample processing compared to carbon-hydrogen bonds, ensuring the stability of the label throughout the analytical procedure.

Isotope Dilution Mass Spectrometry (IDMS) Principles and Implementation

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for the accurate quantification of compounds and is considered a primary reference method. protocols.io The implementation of IDMS for steroid analysis heavily relies on the availability of high-purity stable isotope-labeled standards such as 4-Androstene-3,17-dione (2,3,4-13C3). protocols.io

The principle of IDMS involves adding a known amount of the isotopically labeled standard (the "spike") to a sample containing an unknown amount of the native analyte. After allowing the spike to equilibrate with the sample, the mixture is processed and analyzed by mass spectrometry. The ratio of the signal from the native analyte to the signal from the labeled standard is measured. Since the amount of the labeled standard added is known, the unknown concentration of the native analyte can be calculated with high accuracy.

The implementation of IDMS with 4-Androstene-3,17-dione (2,3,4-13C3) for the quantification of androstenedione (B190577) typically involves the following steps:

Spiking: A precise volume of a certified solution of 4-Androstene-3,17-dione (2,3,4-13C3) is added to the biological sample (e.g., serum, plasma).

Equilibration: The sample is mixed to ensure that the internal standard is homogenously distributed.

Sample Preparation: The steroids are extracted from the biological matrix, often through liquid-liquid extraction or solid-phase extraction. waters.com

Analysis: The extracted sample is then analyzed by LC-MS/MS or GC-MS.

Quantification: The concentration of the native androstenedione is determined by comparing the peak area ratio of the native analyte to the labeled internal standard against a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard.

Specific Mass Transitions and Fragmentation Patterns (e.g., MRM)

In tandem mass spectrometry (MS/MS), particularly in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for both the analyte and its labeled internal standard. This provides a high degree of selectivity and sensitivity. For 4-androstenedione (unlabeled), the precursor ion is typically the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 287.1. protocols.io This precursor ion is then fragmented in the collision cell of the mass spectrometer to produce characteristic product ions.

For 4-Androstene-3,17-dione (2,3,4-13C3), the precursor ion will have an m/z of 290.1, reflecting the +3 mass shift from the three ¹³C atoms. The fragmentation pattern is expected to be similar to the unlabeled compound, with the product ions also showing a corresponding mass shift if the labeled carbons are retained in the fragment.

A common MRM transition for unlabeled androstenedione is m/z 287.1 → 97.0. protocols.io Therefore, the corresponding transition for 4-Androstene-3,17-dione (2,3,4-13C3) would be m/z 290.1 → 100.0, assuming the fragment at m/z 97.0 contains the labeled carbon positions. Another reported transition for androstenedione is m/z 287.1 → 79.0, which would correspond to m/z 290.1 → 82.0 for the labeled standard. protocols.io

The table below summarizes the expected MRM transitions for androstenedione and its ¹³C₃-labeled internal standard.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| 4-Androstene-3,17-dione | 287.1 | 97.0 |

| 4-Androstene-3,17-dione | 287.1 | 79.0 |

| 4-Androstene-3,17-dione (2,3,4-13C3) | 290.1 | 100.0 |

| 4-Androstene-3,17-dione (2,3,4-13C3) | 290.1 | 82.0 |

This is an interactive data table. You can sort and filter the data.

Quantification of Metabolite Flux and Conversion Rates

Stable isotope tracers like 4-Androstene-3,17-dione (2,3,4-13C3) are powerful tools for studying metabolic pathways and quantifying the rate of conversion of one metabolite to another, a field known as metabolic flux analysis. nih.govnih.govresearchgate.net By introducing the labeled compound into a biological system (in vivo or in vitro), researchers can trace the metabolic fate of the compound and its incorporation into downstream products. nih.govnih.gov

For instance, androstenedione is a key intermediate in steroidogenesis and can be converted to testosterone (B1683101) by the enzyme 17β-hydroxysteroid dehydrogenase or to estrone (B1671321) by aromatase. nih.gov By administering 4-Androstene-3,17-dione (2,3,4-13C3) and subsequently measuring the appearance of ¹³C-labeled testosterone and/or ¹³C-labeled estrone, it is possible to determine the rate of these conversions. nih.govnih.gov

The analysis of the isotopic enrichment in the precursor and product pools over time allows for the calculation of metabolic fluxes. This provides a dynamic view of steroid metabolism that cannot be obtained from static concentration measurements alone. Such studies are crucial for understanding the pathophysiology of endocrine disorders characterized by altered steroid production, such as congenital adrenal hyperplasia. nih.govnih.gov

Chromatographic Separation Techniques (LC, GC) Coupled with MS

To accurately quantify individual steroids from a complex biological mixture, mass spectrometry is almost always coupled with a chromatographic separation technique, such as Liquid Chromatography (LC) or Gas Chromatography (GC). protocols.iowaters.com 4-Androstene-3,17-dione (2,3,4-13C3) is suitable for use as an internal standard in both LC-MS and GC-MS applications. biorxiv.orgprotocols.io

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common platform for quantitative steroid analysis in clinical and research settings. tandfonline.comwaters.com LC separates the different steroids in the sample based on their physicochemical properties before they enter the mass spectrometer. This is crucial for separating isomeric and isobaric compounds that have the same mass but different structures. The use of 4-Androstene-3,17-dione (2,3,4-13C3) as an internal standard in LC-MS/MS methods improves the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for steroid analysis, often providing high chromatographic resolution. nih.gov For GC-MS analysis, steroids typically require a derivatization step to increase their volatility and thermal stability. The fragmentation patterns generated by electron ionization (EI) in GC-MS can be highly specific and are useful for structural elucidation. 4-Androstene-3,17-dione (2,3,4-13C3) can be used as an internal standard in GC-MS, co-eluting with the native androstenedione and providing a reliable means for quantification.

Method Development and Validation in Complex Biological Matrices

The development of a robust and reliable analytical method for steroid quantification in complex biological matrices such as serum or plasma is a meticulous process that requires careful validation. waters.comnih.gov The use of 4-Androstene-3,17-dione (2,3,4-13C3) is a cornerstone of such method development. tandfonline.com

Method validation ensures that the analytical procedure is fit for its intended purpose and provides data of known quality. Key validation parameters that are assessed include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of calibration standards.

Accuracy: The closeness of the measured value to the true value. This is often determined by analyzing certified reference materials or by performing spiking experiments where a known amount of the analyte is added to a sample.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. This is usually expressed as the coefficient of variation (CV) and is assessed at different concentrations (intra- and inter-assay precision).

Limit of Detection (LOD) and Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as other steroids or matrix components.

Matrix Effect: The influence of co-eluting substances from the biological matrix on the ionization of the analyte, which can lead to ion suppression or enhancement. The use of a SILIS like 4-Androstene-3,17-dione (2,3,4-13C3) is critical for compensating for these effects. lcms.cz

Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix.

The following table presents typical validation data for an LC-MS/MS method for the quantification of androstenedione in serum using a stable isotope-labeled internal standard.

| Validation Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.05 - 0.2 nmol/L |

| Intra-assay Precision (CV) | < 10% |

| Inter-assay Precision (CV) | < 15% |

| Accuracy (Bias) | within ±15% |

| Recovery | 85-115% |

This is an interactive data table. You can sort and filter the data.

The availability and use of high-quality certified reference materials like 4-Androstene-3,17-dione (2,3,4-13C3) are indispensable for the development and validation of these sophisticated analytical methods, ultimately leading to more reliable and comparable data in both research and clinical practice. biorxiv.orgprotocols.io

Ensuring Specificity and Sensitivity in Steroid Profiling

The primary challenge in steroid profiling is to distinguish and accurately measure specific steroids from a complex mixture of structurally similar compounds, often present at very low concentrations. nih.gov Analytical methods must possess high specificity to avoid cross-reactivity and high sensitivity to detect minute quantities. nih.gov

The use of 4-Androstene-3,17-dione (2,3,4-13C3) as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods directly addresses these challenges. cerilliant.com Because it is labeled with three heavy carbon-13 isotopes, it has a molecular weight that is three units greater than its naturally occurring counterpart. sigmaaldrich.com This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, ensuring unparalleled specificity.

This technique, known as isotope dilution mass spectrometry, is methodologically superior to traditional methods like immunoassays, which can be prone to inaccuracies from antibody cross-reactivity with other steroids. nih.govshimadzu.com The co-elution of the labeled standard with the unlabeled endogenous analyte allows for accurate quantification even at picogram levels. For instance, high-sensitivity methods using stable isotope standards have achieved lower limits of quantification (LOQs) for estrogens like Estradiol at 1 pg/mL and Estrone at 0.5 pg/mL. shimadzu.com The reliability of such methods is demonstrated by high accuracy and precision, with coefficients of variation often falling well below 15%. nih.govnih.gov

Table 1: Performance Metrics of Steroid Analysis Using Isotope Dilution Mass Spectrometry

This table illustrates typical sensitivity and precision achieved in methods analogous to those using 13C-labeled androstenedione.

| Analyte Group | Lower Limit of Quantification (LOQ) | Within-Assay Coefficient of Variation (CV) | Between-Assay Coefficient of Variation (CV) | Source |

| Aromatase Inhibitor (4-OHA) | 0.650 pg | 1.86% - 3.2% | 2.3% - 6.7% | nih.gov |

| Estrogens (Estradiol) | 1 pg/mL | Not Reported | Not Reported | shimadzu.com |

| Estrogens (Estrone) | 0.5 pg/mL | Not Reported | Not Reported | shimadzu.com |

| General Steroid Panel | 0.005 ng/mL - 1 ng/mL | Not Reported | Not Reported | nih.gov |

Considerations for Matrix Effects and Interference

Biological samples such as plasma and urine are complex matrices containing numerous substances that can interfere with the analysis of the target analyte. This "matrix effect" can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification. nih.gov

The key advantage of using a stable isotope-labeled internal standard like 4-Androstene-3,17-dione (2,3,4-13C3) is its ability to compensate for these matrix effects. cerilliant.com Since the labeled standard is chemically identical to the unlabeled analyte, it experiences the same effects during sample extraction, cleanup, and ionization. By adding a known amount of 4-Androstene-3,17-dione (2,3,4-13C3) to the sample at the beginning of the workflow, any loss of analyte or fluctuation in instrument response will affect both the standard and the analyte equally. The ratio of the analyte's signal to the standard's signal remains constant, allowing for accurate calculation of the analyte's concentration despite matrix interferences.

To further minimize interference, analytical methods often incorporate extensive sample preparation steps. These can include supported liquid extraction (SLE) or solid-phase extraction (SPE) to separate steroids from the bulk of the matrix components. shimadzu.comsruc.ac.uk For instance, a method might use an SPE column to separate estrogen and non-estrogen fractions before analysis. shimadzu.com The effectiveness of these cleanup procedures, combined with the use of the isotopically labeled standard, results in high recovery rates and reliable measurements. Studies show that with these techniques, the measured values exhibit limited bias from the true values, often within a range of -10.7% to +10.5%, demonstrating excellent method reliability. nih.gov

Table 2: Characteristics and Role of 4-Androstene-3,17-dione (2,3,4-13C3) in Mitigating Interference

This table summarizes the properties of the labeled compound and its function in analytical methods.

| Property | Value / Description | Role in Analysis | Source |

| Chemical Formula | 13C3C16H26O2 | Defines the isotopic composition for mass differentiation. | cerilliant.comsigmaaldrich.com |

| Molecular Weight | 289.39 | Differentiates from the unlabeled compound (MW ≈ 286.43). | isotope.comisotope.com |

| CAS Number | 327048-86-2 | Unique identifier for the labeled compound. | cerilliant.comeurisotop.com |

| Application | Internal Standard for GC-MS and LC-MS/MS | Used in isotope dilution methods for accurate quantification. | cerilliant.com |

| Function | Matrix Effect Compensation | Co-elutes with the native analyte to correct for signal suppression or enhancement. | nih.gov |

Emerging Research Directions and Future Perspectives in the Study of 4 Androstene 3,17 Dione 2,3,4 13c3

Integration with Systems Biology and Metabolomics Approaches

The integration of 4-Androstene-3,17-dione (2,3,4-13C3) with systems biology and metabolomics is revolutionizing the study of steroid pathways. By tracing the metabolic fate of this labeled compound, researchers can gain a comprehensive view of the intricate network of steroid synthesis and catabolism. nih.gov

Metabolomics, particularly when coupled with mass spectrometry, allows for the simultaneous measurement of a wide array of steroid hormones and their metabolites. nih.govnih.gov The use of 13C-labeled tracers like 4-Androstene-3,17-dione (2,3,4-13C3) within these metabolomic studies enables precise quantification of metabolic fluxes, providing a dynamic picture of steroidogenesis. nih.govnih.gov This approach helps to elucidate how different physiological and pathological conditions can alter steroid metabolic networks. For instance, studies have successfully used 13C-labeled precursors to investigate the hallmarks of cancer cell metabolism and to analyze metabolic shifts in various cell types. nih.govfrontiersin.org

The data generated from these tracer studies can be integrated into systems biology models to create comprehensive in-silico representations of steroid metabolism. These models can then be used to predict how the system will respond to various perturbations, such as drug treatments or genetic mutations. This integrated approach is crucial for understanding the complex interplay of factors that regulate steroid homeostasis and for identifying novel biomarkers and therapeutic targets for a range of endocrine disorders.

Table 1: Applications of 13C-Labeled Tracers in Metabolomics

| Application Area | Research Focus | Key Findings |

|---|---|---|

| Cancer Metabolism | Elucidating altered metabolic pathways in tumor cells. nih.gov | Identification of key metabolic shifts, such as increased glycolysis and altered TCA cycle flux, in cancer cells. nih.govfrontiersin.org |

| Endocrine Disorders | Investigating dysregulation of steroid synthesis and metabolism. | Mapping of steroid profiles in conditions like congenital adrenal hyperplasia and polycystic ovary syndrome. nih.gov |

| Drug Development | Assessing the metabolic effects of new therapeutic agents. nih.gov | Optimization of tracer selection to precisely measure the impact of drugs on specific metabolic pathways. nih.gov |

Development of Novel Isotope Tracing Strategies for Intracrine and Paracrine Steroidogenesis

Recent advancements are focusing on the development of sophisticated isotope tracing strategies to unravel the complexities of intracrine and paracrine steroidogenesis. Intracrine signaling involves the synthesis and action of steroids within the same cell, while paracrine signaling involves effects on neighboring cells. These localized actions are challenging to study using traditional methods that measure circulating hormone levels.

The use of 4-Androstene-3,17-dione (2,3,4-13C3) allows researchers to trace the conversion of this precursor into active androgens and estrogens directly within specific tissues. This provides invaluable insights into the local regulation of steroid action, which is increasingly recognized as a critical factor in the development and progression of diseases such as prostate and breast cancer.

Future strategies will likely involve the use of multiple stable isotope tracers simultaneously to track different steroidogenic pathways in parallel. nih.gov This will enable a more comprehensive understanding of the intricate crosstalk between different branches of the steroid metabolic network at the tissue and cellular level. Combining these tracing studies with high-resolution imaging techniques will further enhance our ability to visualize and quantify steroid metabolism in situ. nih.gov

Advancements in Micro-Scale and Non-Destructive Sampling for Isotopic Analysis

A significant trend in the field is the move towards micro-scale and non-destructive sampling methods for isotopic analysis. These techniques are crucial for clinical and research settings where sample volume is limited, such as in pediatric endocrinology or when analyzing precious biological samples.

Innovations in analytical instrumentation, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), have dramatically improved the sensitivity of steroid hormone assays. nih.govuniversiteitleiden.nlsciex.com This increased sensitivity allows for the accurate measurement of 4-Androstene-3,17-dione (2,3,4-13C3) and its metabolites in very small sample volumes, such as those obtained from microdialysis or dried blood spots. nih.govresearchgate.net

Furthermore, non-destructive or minimally invasive sampling techniques are being explored. For example, the analysis of steroids in saliva, hair, or exhaled breath condensate offers a way to monitor steroid metabolism without the need for blood draws. These advancements will facilitate longitudinal studies that track changes in steroidogenesis over time in individual patients, providing a more dynamic and personalized understanding of endocrine function.

Table 2: Comparison of Sampling Techniques for Steroid Analysis

| Sampling Method | Advantages | Disadvantages |

|---|---|---|

| Serum/Plasma | Well-established; reflects systemic hormone levels. | Invasive; can be stressful for patients. |

| Urine | Non-invasive; provides an integrated measure of hormone production over time. nih.gov | Can be affected by fluid intake and kidney function. |

| Saliva | Non-invasive; reflects the unbound, biologically active fraction of some steroids. | Hormone levels can be very low; susceptible to contamination. |

| Hair | Non-invasive; provides a long-term, cumulative measure of hormone exposure. | Analysis is complex; external contamination is a concern. |

| Microdialysis | Allows for sampling from specific tissues; provides information on local hormone concentrations. | Invasive; technically challenging. |

Computational Modeling and Simulation of Steroid Metabolic Networks using Isotopic Data

The data generated from studies using 4-Androstene-3,17-dione (2,3,4-13C3) are increasingly being used to develop and refine computational models of steroid metabolic networks. These models are essential for integrating the vast amounts of data generated by modern analytical platforms and for gaining a systems-level understanding of steroidogenesis.

Metabolic flux analysis (MFA) is a powerful computational technique that uses isotopic labeling data to quantify the rates of metabolic reactions. nih.govnih.gov By feeding cells or organisms a 13C-labeled substrate like 4-Androstene-3,17-dione (2,3,4-13C3) and measuring the incorporation of the label into downstream metabolites, researchers can calculate the flux through various steroidogenic pathways. youtube.comyoutube.com

These flux maps provide a detailed and quantitative picture of how steroid metabolism is regulated under different conditions. researchgate.net Advanced modeling frameworks, such as those utilizing elementary metabolite units (EMU), are being developed to handle the complexity of large-scale metabolic networks and multiple isotopic tracers, making the analysis more efficient and powerful. nih.gov These computational approaches, when combined with experimental data, will be instrumental in predicting the metabolic consequences of genetic variations, disease states, and drug interventions, ultimately leading to more effective and personalized therapeutic strategies. nih.gov

Q & A

Q. How can researchers verify the purity and structural integrity of 4-Androstene-3,17-Dione (2,3,4-¹³C₃) for isotopic labeling studies?

Methodological Answer: Purity and structural validation require a combination of analytical techniques:

- ¹H/¹³C NMR Spectroscopy : Compare spectra to literature references for signal consistency. For example, ¹³C NMR in CDCl₃ confirms isotopic labeling at positions 2, 3, and 4 by observing shifts in the labeled carbons .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with isotopic enrichment. A deviation ≤1.5 ppm (e.g., observed m/z 323.1628 vs. theoretical m/z 323.1623) is acceptable .

- HPLC : Use symmetry and retention time of the primary peak (e.g., 98.6% purity) under pharmacopeial conditions .

Q. What are critical handling protocols for 4-Androstene-3,17-Dione (2,3,4-¹³C₃) to ensure stability during experiments?

Methodological Answer:

- Storage : Refrigerate (2–8°C) for long-term stability; short-term handling at room temperature is permissible .

- Light Sensitivity : Avoid direct sunlight to prevent photodegradation .

- Hygroscopicity : While not highly hygroscopic, store in a desiccator under inert gas (e.g., N₂) to minimize oxidation .

- Safety : Use PPE (gloves, goggles) due to acute toxicity (oral LD₅₀: 300–2000 mg/kg) and respiratory irritation risks .

Q. Why is ¹³C₃ isotopic labeling at positions 2,3,4 of 4-Androstene-3,17-Dione advantageous in metabolic tracing studies?

Methodological Answer:

- Tracer Specificity : The 2,3,4-¹³C₃ label enables precise tracking of steroid backbone modifications during metabolism (e.g., hydroxylation or oxidation at these positions) .

- Quantitative NMR/LC-MS : Enhanced signal-to-noise ratios in ¹³C-detected NMR or LC-MS/MS improve sensitivity for low-abundance metabolites .

Advanced Research Questions

Q. How can discrepancies in reported metabolic pathways of 4-Androstene-3,17-Dione (e.g., in microbial vs. mammalian systems) be resolved?

Methodological Answer:

- Enzyme Profiling : Compare activity of 3-ketosteroid-Δ¹-dehydrogenase (KstD) in Mycobacterium spp. (which converts 4-AD to ADD) versus 5β-reductase in mammalian systems (producing 5β-androstanedione) .

- Isotopic Tracer Co-Incubation : Use ¹³C₃-labeled 4-AD to distinguish host vs. microbial metabolites in mixed systems (e.g., gut microbiome studies) .

- Knockout Models : Disrupt ksh or kstD genes in microbial strains to isolate pathway contributions .

Q. What experimental strategies optimize the bioconversion of 4-Androstene-3,17-Dione to value-added steroids (e.g., ADD or 9OH-AD)?

Methodological Answer:

- NADH/ROS Modulation : Overexpress NADH oxidase (NOX) in Mycobacterium neoaurum to reduce reactive oxygen species (ROS), enhancing 4-AD→ADD conversion efficiency by 40% .

- Substrate Feeding : Co-administer hydroxymethyl-β-cyclodextrin (HP-β-CD) to improve 4-AD solubility and uptake in microbial cultures .

- Enzyme Engineering : Optimize 3-ketosteroid-9α-hydroxylase (Ksh) activity via directed evolution for selective 9OH-AD synthesis .

Q. How do conflicting reports on 4-Androstene-3,17-Dione’s endocrine activity inform experimental design for receptor-binding studies?

Methodological Answer:

- Competitive Binding Assays : Use radiolabeled (³H) testosterone or dihydrotestosterone (DHT) to quantify 4-AD’s affinity for androgen receptors (AR) vs. estrogen receptors (ER) .

- Metabolite Profiling : Co-incubate 4-AD with human liver microsomes to identify active metabolites (e.g., testosterone) that may confound receptor activity results .

- Structural Docking Simulations : Model 4-AD’s interaction with AR/ER ligand-binding domains using software like AutoDock Vina to predict off-target effects .

Data Contradiction Analysis

Q. How should researchers address variability in reported toxicity profiles of 4-Androstene-3,17-Dione derivatives?

Methodological Answer:

- Batch-Specific Testing : Verify impurity profiles (e.g., residual solvents via GC-MS) across synthetic batches, as contaminants like acetic acid may skew toxicity data .

- Species-Specific Sensitivity : Compare LD₅₀ values in rodent models vs. human cell lines (e.g., HepG2) to identify interspecies metabolic differences .

- Dose-Response Curves : Use Hill slope analysis to distinguish acute toxicity (e.g., H302 oral toxicity) from chronic effects (e.g., endocrine disruption) .

Methodological Tables

Q. Table 1. Key Enzymes in 4-Androstene-3,17-Dione Metabolism

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.